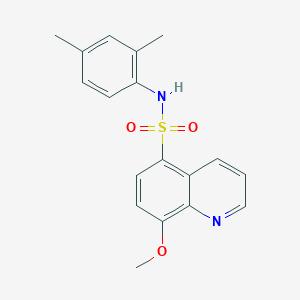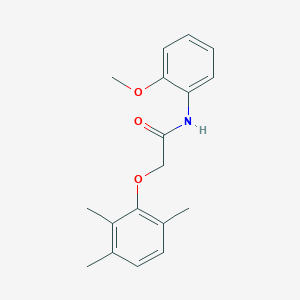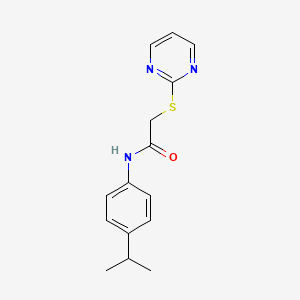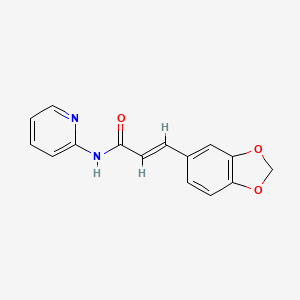![molecular formula C20H24N6O B5649939 3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5649939.png)
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine" involves multi-step chemical reactions, including cyclocondensation, Mannich reactions, and the use of specific catalysts to achieve the desired chemical structures. Studies have detailed the synthesis of structurally related piperazine and piperidine derivatives through methods that prioritize the formation of key functional groups and molecular frameworks central to the activity of these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been performed using various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide valuable insights into the molecular geometry, electronic structure, and the distribution of functional groups within the compound. Detailed structural characterization supports the identification of pharmacophoric elements and guides further modifications for enhanced biological activity (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine" highlight the versatility and reactivity of these molecules. The presence of functional groups such as imidazole, triazole, and piperidine rings contributes to their participation in various chemical reactions, including cycloadditions, substitutions, and transformations that are pivotal for the synthesis of novel derivatives with potential biological activities (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Physical Properties Analysis
The physical properties of compounds structurally related to "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine," such as solubility, melting point, and stability, play a crucial role in their pharmacokinetic profile and suitability for further development as therapeutic agents. These characteristics are determined through empirical studies and are essential for understanding the compound's behavior in biological systems (Abdallah, Salaheldin, & Radwan, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group compatibility, and potential for bioactivity, are critical for the development of "3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine" derivatives as therapeutic agents. Research into these compounds' chemical properties facilitates the exploration of their mechanism of action, interaction with biological targets, and the potential for modification to enhance their efficacy and safety profiles (Krolenko, Vlasov, & Zhuravel, 2016).
Propiedades
IUPAC Name |
1-[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-24-18(14-25-11-9-21-15-25)22-23-20(24)17-8-5-10-26(13-17)19(27)12-16-6-3-2-4-7-16/h2-4,6-7,9,11,15,17H,5,8,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNUDJJAXHKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)CC3=CC=CC=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5649867.png)

![3-{2-[(4-chlorophenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B5649881.png)
![2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)

![(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5649904.png)
![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-isopropyl-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5649920.png)

![2,2,8-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5649929.png)
![1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5649930.png)
![N~1~-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)glycinamide hydrochloride](/img/structure/B5649950.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B5649958.png)